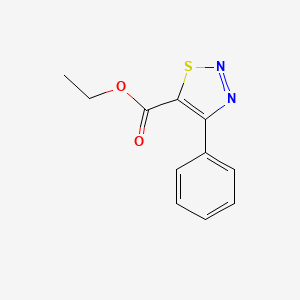

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

Beschreibung

Historical Context of Thiadiazole Chemistry

The development of thiadiazole chemistry traces its origins to the late nineteenth century, marking a pivotal period in heterocyclic compound research. The first derivatives of 1,2,3-thiadiazole were prepared during this era, establishing the foundation for what would become a continuously evolving field of study. The nomenclature system for thiadiazoles originates from the Hantzsch-Widman nomenclature, which provides a systematic approach to naming these heterocyclic structures.

The historical significance of 1,2,3-thiadiazole chemistry became particularly evident with the development of the Hurd-Mori reaction, which emerged as a fundamental synthetic approach for constructing these heterocyclic systems. This reaction, involving the cyclization of hydrazones with thionyl chloride, represented a breakthrough in synthetic methodology and established 1,2,3-thiadiazoles as accessible targets for chemical synthesis. The reaction was first described through the unexpected formation of 1,2,3-thiadiazole-4-carboxylic acid when treating specific hydrazone precursors with thionyl chloride.

Early researchers recognized the thermal and photochemical decomposition properties of 1,2,3-thiadiazoles, noting that this system represents the only thiadiazole isomer where loss of a nitrogen molecule can readily occur. This unique characteristic has attracted considerable theoretical interest and has implications for both synthetic applications and mechanistic understanding of heterocyclic reactivity patterns.

The evolution of thiadiazole chemistry has been marked by steady progress in understanding structure-reactivity relationships, with particular attention devoted to the 1,2,3-isomer due to its distinctive properties. The field has maintained consistent research interest from the late nineteenth century through to contemporary investigations, reflecting the enduring significance of these heterocyclic systems in chemical science.

Classification Within Heterocyclic Compounds

Thiadiazoles belong to the broader family of azole compounds, representing five-membered heterocyclic systems that contain both nitrogen and sulfur heteroatoms. Within the heterocyclic compound classification scheme, thiadiazoles occupy a distinctive position due to their unique combination of heteroatoms and their aromatic character. The thiadiazole family encompasses four constitutional isomers, distinguished by the relative positions of the sulfur and nitrogen atoms within the five-membered ring.

The 1,2,3-thiadiazole isomer, which forms the core structure of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, represents one of the four possible arrangements of heteroatoms. This particular isomer is characterized by having the sulfur atom at position 1, followed by nitrogen atoms at positions 2 and 3, creating a unique electronic environment within the heterocyclic system. The aromatic nature of the ring system is maintained through the presence of two double bonds and one lone pair of electrons from the sulfur atom.

| Thiadiazole Isomer | Heteroatom Positions | Stability Characteristics | Common Applications |

|---|---|---|---|

| 1,2,3-Thiadiazole | S(1), N(2), N(3) | Thermally labile, N₂ elimination | Synthetic intermediates, agrochemicals |

| 1,2,4-Thiadiazole | S(1), N(2), N(4) | Generally stable | Pharmaceutical applications |

| 1,2,5-Thiadiazole | S(1), N(2), N(5) | Stable aromatic system | Industrial applications |

| 1,3,4-Thiadiazole | S(1), N(3), N(4) | Highly stable, bioactive | Medicinal chemistry, pharmaceuticals |

The classification of 1,2,3-thiadiazoles within heterocyclic chemistry also considers their electronic properties and reactivity patterns. The π electron density distribution reveals maximum electron density at the sulfur atom, followed by the nitrogen atoms, while the carbon atoms at positions 4 and 5 are relatively electron-deficient. This electronic arrangement influences both the reactivity of the ring system and the types of chemical transformations that can be successfully applied to these compounds.

The heterocyclic classification further encompasses the consideration of substitution patterns and their effects on molecular properties. This compound exemplifies a 4,5-disubstituted 1,2,3-thiadiazole, where the substitution pattern significantly influences both the chemical reactivity and potential biological activity of the compound.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from multiple factors that collectively establish its importance as both a synthetic target and a research tool. The compound serves as a representative example of how structural modifications to heterocyclic scaffolds can lead to compounds with enhanced chemical and biological properties.

Research significance is particularly evident in the context of synthetic methodology development. The preparation of this compound and related compounds has driven advances in heterocyclic synthesis, including the development of more efficient and environmentally friendly synthetic approaches. Green chemistry approaches, including microwave-assisted synthesis and ultrasonic methods, have been specifically applied to thiadiazole synthesis, demonstrating yields in the range of 75-90% while requiring significantly reduced reaction times compared to conventional methods.

The compound's significance extends to its role as a building block for more complex molecular architectures. The presence of both the carboxylate functionality and the aromatic phenyl group provides multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of structurally diverse compounds. Flow chemistry approaches have been developed specifically for the synthesis and derivatization of related thiadiazole systems, enabling gram-scale preparation and subsequent functionalization with various nucleophiles.

The research significance is further amplified by the compound's role in structure-activity relationship studies. The systematic variation of substituents on the thiadiazole core, exemplified by compounds such as this compound, has provided valuable insights into how structural modifications influence biological activity. These studies have contributed to the understanding of molecular recognition processes and have informed the design of more potent and selective bioactive compounds.

Advanced computational studies, including density functional theory calculations, have been applied to understand the geometric and physicochemical properties of thiadiazole derivatives. These investigations have provided detailed insights into electronic structure, molecular geometry, and intermolecular interactions, contributing to the fundamental understanding of heterocyclic chemistry and informing rational drug design approaches.

Current Research Trends and Challenges

Contemporary research involving this compound and related compounds is characterized by several emerging trends that reflect broader developments in chemical science and technology. The integration of sustainable synthetic methods represents a primary trend, with researchers increasingly focusing on environmentally benign approaches to heterocyclic synthesis.

Flow chemistry has emerged as a particularly important trend in thiadiazole synthesis, offering advantages in terms of safety, efficiency, and scalability. The development of continuous flow processes for thiadiazole synthesis addresses several challenges associated with traditional batch methods, including the safe handling of hazardous reagents such as trichloromethane sulfenylchloride. These flow-based approaches have demonstrated the ability to produce gram quantities of thiadiazole derivatives with improved safety profiles and reduced waste generation.

Current research challenges include the development of more selective synthetic methods that can efficiently prepare specific substitution patterns on the thiadiazole ring. The regioselectivity of certain reactions remains a significant challenge, particularly in cases where multiple reactive sites are present on the heterocyclic scaffold. Researchers continue to investigate reaction mechanisms to better understand and control the formation of desired products while minimizing the formation of unwanted regioisomers.

The application of computational chemistry methods represents another significant trend in current research. Advanced theoretical calculations are being used to predict molecular properties, understand reaction mechanisms, and guide the design of new compounds with desired characteristics. These computational approaches complement experimental work and provide valuable insights that can accelerate the discovery and development of new thiadiazole derivatives.

Biological applications continue to drive research interest, with particular emphasis on antimicrobial and anticancer activities. The challenge of developing compounds with improved selectivity and reduced toxicity remains a primary focus of medicinal chemistry research involving thiadiazole scaffolds. Researchers are investigating structure-activity relationships to identify the molecular features responsible for biological activity while minimizing unwanted side effects.

Eigenschaften

IUPAC Name |

ethyl 4-phenylthiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNPWNGXBGYBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380275 | |

| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58756-26-6 | |

| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization Using Thionyl Chloride

One classical and efficient method involves the reaction of hydrazone derivatives with thionyl chloride to induce cyclization forming the thiadiazole ring.

- Starting Material: Hydrazone derived from ethyl benzoylacetate or related β-ketoesters.

- Reagent: Thionyl chloride (SOCl2).

- Solvent: Ethanol or 1,2-dichloroethane.

- Conditions: Reflux or dropwise addition at 0 °C followed by stirring at room temperature.

- Yield: Approximately 70-75% reported for similar thiadiazole derivatives.

- Mechanism: Thionyl chloride facilitates the formation of the 1,2,3-thiadiazole ring by chlorination and subsequent cyclization of the hydrazone intermediate.

This method was highlighted in early studies and remains a reliable approach for synthesizing ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate.

Reaction of Hydrazinecarbothioamide with Hydrazonoyl Chlorides

Another approach involves the reaction of N-phenylhydrazinecarbothioamide derivatives with hydrazonoyl chlorides in ethanol, often catalyzed by triethylamine.

- Starting Materials:

- N-phenylhydrazinecarbothioamide.

- N′-aryl-2-(phenylamino)acetohydrazonoyl chlorides.

- Catalyst: Triethylamine (TEA).

- Solvent: Ethanol.

- Conditions: Reflux for several hours.

- Outcome: Formation of 1,3,4-thiadiazole derivatives including this compound analogs.

- Yield: Moderate to good yields (typically 60-80%).

- Characterization: Confirmed by IR, NMR, and mass spectrometry.

This method allows structural diversity by varying the hydrazonoyl chloride substituents and has been used in structure-activity relationship (SAR) studies.

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation has been employed to accelerate the synthesis of thiadiazole compounds, including this compound.

- Advantages: Enhanced reaction rates, improved yields, and milder reaction conditions.

- Typical Conditions: Ultrasonic bath or probe at ambient or slightly elevated temperatures.

- Reagents: Similar to classical methods but with ultrasonic energy to facilitate cyclization.

- Industrial Relevance: Potential for eco-friendly and cost-effective scale-up.

Multi-Step Synthesis from Ketones via Hydrazones

A more elaborate synthetic route involves:

- Formation of hydrazones from ketones and ethyl hydrazinecarboxylate.

- Subsequent cyclization with thionyl chloride or other chlorinating agents.

- Purification by recrystallization or chromatography.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thionyl chloride cyclization | Hydrazone from ethyl benzoylacetate | Thionyl chloride | Reflux in EtOH or DCE | 70-75 | Classical, reliable, moderate reaction time |

| Hydrazinecarbothioamide + hydrazonoyl chloride | N-phenylhydrazinecarbothioamide + hydrazonoyl chloride | Triethylamine, EtOH | Reflux with TEA catalyst | 60-80 | Allows structural diversity, SAR studies |

| Ultrasonic-assisted synthesis | Similar hydrazone or thioamide derivatives | Ultrasonic energy | Ambient to mild heat | Improved | Faster, eco-friendly, scalable |

| Multi-step via hydrazones | Ketones + ethyl hydrazinecarboxylate | Thionyl chloride | Reflux, multi-step | Variable | Versatile, allows substituent variation |

Research Findings and Analytical Data

Spectral Confirmation: IR spectra typically show characteristic bands for NH (3200-3400 cm⁻¹), C=O (1650-1750 cm⁻¹), and C=N (around 1590 cm⁻¹). ^1H-NMR spectra confirm aromatic protons and ethyl ester signals (quartet and triplet for CH2 and CH3 groups). Mass spectrometry confirms molecular ion peaks consistent with the molecular weight (~234 g/mol).

Reaction Efficiency: The use of thionyl chloride is critical for efficient ring closure, with yields around 70-75%. Ultrasonic methods can improve yields and reduce reaction times, making them attractive for industrial applications.

Environmental and Safety Notes: Thionyl chloride is corrosive and requires careful handling. Ultrasonic-assisted methods reduce the need for harsh conditions and can be considered greener alternatives.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The thiadiazole ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-thiadiazoles exhibit notable antimicrobial properties. Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate has shown efficacy against various pathogenic fungi and bacteria. A study highlighted that compounds containing the thiadiazole moiety can act as potent antifungal agents against species such as Corynespora cassiicola and Pseudomonas syringae .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapy .

Insecticidal Activity

The compound also shows promise in agricultural applications as an insecticide. Research has demonstrated that derivatives of 1,2,3-thiadiazoles possess significant insecticidal activity against various pests. This compound has been noted for its effectiveness in pest control, potentially serving as a safer alternative to conventional insecticides .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable method for producing thiadiazole derivatives efficiently. This technique allows for rapid reaction times and high yields. The synthesis of this compound can be achieved through the Hurd-Mori reaction under microwave conditions, resulting in a more environmentally friendly process compared to traditional methods .

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis is another innovative approach used to synthesize thiadiazole compounds. This method enhances reaction rates and yields while reducing the need for harsh solvents or conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the phenyl group or the carboxylate moiety can significantly influence its efficacy against different biological targets. Studies have shown that introducing halogen substituents can enhance antifungal and insecticidal activities .

Case Study: Antifungal Activity

In a comparative study of various thiadiazole derivatives, this compound exhibited superior antifungal activity compared to other tested compounds. The study employed both in vitro assays and field trials to validate the effectiveness of this compound against fungal pathogens affecting crops .

Case Study: Cancer Cell Inhibition

A recent investigation focused on the anticancer properties of this compound revealed its ability to inhibit cell growth in several cancer lines including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Wirkmechanismus

The mechanism of action of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Electronic Effects: The phenyl group at C4 in the parent compound enhances aromatic π-π stacking interactions, while the sulfonyl group in the C5-substituted analogue increases electrophilicity, making it reactive toward nucleophiles .

- Steric Influence: The methyl-substituted derivative (CAS 18212-20-9) exhibits reduced steric hindrance, facilitating its use in coupling reactions .

- Biological Activity: Derivatives like quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate demonstrate validated antimicrobial properties, attributed to the electron-withdrawing effects of the thiadiazole core .

Crystallographic and Computational Validation

- Crystallography: Single-crystal X-ray diffraction (utilizing SHELX and ORTEP-III ) confirmed the planar geometry of the thiadiazole ring in quinolin-8-yl and 2-nitrophenyl derivatives. Bond lengths (C–S: 1.68–1.72 Å; N–N: 1.32–1.35 Å) align with typical thiadiazole systems .

- Structure Validation: Tools like PLATON ensure the absence of crystallographic disorders, critical for structure-activity relationship (SAR) studies.

Biologische Aktivität

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

This compound features a thiadiazole ring with both sulfur and nitrogen atoms, contributing to its unique chemical properties. Its molecular formula is C_11H_10N_2O_2S, with a molecular weight of approximately 234.27 g/mol. The compound serves as a scaffold for drug development due to its structural diversity and reactivity in various chemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Table 1: Antimicrobial Activity

Anticancer Activity

The compound has garnered attention for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of several cancer cell lines by inducing apoptosis and modulating key signaling pathways.

Table 2: Anticancer Activity

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Human leukemia | 7 - 20 | |

| Non-small cell lung cancer | 10 - 15 | |

| Breast cancer | <20 |

In vitro studies show that this compound can decrease cell viability significantly across various cancer models. The mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell survival and proliferation .

Biochemical Interactions

This compound interacts with various biological targets:

- Enzyme Inhibition : The compound binds to active sites of enzymes involved in metabolic pathways, leading to either inhibition or activation of their functions.

- Gene Expression Modulation : It influences transcription factors that regulate gene expression related to cell survival and apoptosis.

Cellular Effects

The compound affects cellular processes such as:

- Cell Signaling : Alters pathways that control cell growth and death.

- Metabolic Flux : Inhibits key metabolic enzymes, affecting overall cellular metabolism .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics in animal models. Its stability under laboratory conditions suggests potential for effective therapeutic use .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

Q & A

Q. What are the standard synthetic methodologies for Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, thiadiazole rings can be formed by reacting thioamides with α-haloketones or via oxidative cyclization of thiosemicarbazides. A Gewald-like approach, similar to methods used for thiophene derivatives, may involve cyclization of precursors like ethyl cyanoacetate with sulfur-containing reagents under acidic conditions . Optimization often requires controlled temperature (70–100°C) and catalysts like acetic acid or p-toluenesulfonic acid. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR : and NMR to confirm substituent positions and ester functionality. Aromatic protons typically appear at δ 7.2–8.1 ppm, while the thiadiazole ring protons resonate downfield (δ 8.5–9.5 ppm) due to electron-withdrawing effects.

- IR : Stretching vibrations for C=O (ester) at ~1700 cm and C=N (thiadiazole) at ~1600 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 234.00205 (calculated for CHNOS) .

- X-ray Diffraction : Single-crystal analysis resolves bond lengths and angles, with SHELXL refining structures and ORTEP-3 generating graphical representations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Contradictions between calculated and observed spectral data (e.g., unexpected NMR splitting or MS adducts) require cross-validation:

- Crystallographic Validation : Use SHELXL to refine X-ray data and check for disorder or twinning. Hydrogen bonding patterns (graph set analysis) can explain packing anomalies .

- Computational Chemistry : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra.

- Isotopic Labeling : For ambiguous MS fragments, deuterated analogs or -labeling can clarify fragmentation pathways .

Q. What strategies optimize crystal growth for X-ray studies of this compound?

- Solvent Selection : Slow evaporation from ethanol or ethyl acetate/hexane mixtures yields high-quality crystals. Ethanol’s polarity promotes hydrogen bonding between thiadiazole N atoms and ester carbonyls .

- Temperature Gradients : Cooling from 50°C to room temperature reduces disorder.

- Additives : Trace acetic acid can protonate the thiadiazole ring, enhancing crystal lattice stability .

Q. How can the thiadiazole ring be functionalized for pharmacological studies?

- S-Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/KCO to introduce substituents at the sulfur atom .

- Nucleophilic Aromatic Substitution : Electron-deficient thiadiazoles undergo substitution with amines or thiols at elevated temperatures (80–120°C) .

- Ester Hydrolysis : Treat with NaOH/EtOH to yield the carboxylic acid derivative, enabling conjugation to biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.